4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid
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Overview
Description
4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a chemical compound that features an imidazole ring substituted with a nitrobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
The primary target of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme plays a crucial role in the metabolism of certain compounds in bacteria .
Mode of Action
The compound interacts with its target by binding to the ferric and ferrous heme within the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively .
Biochemical Pathways
The compound’s interaction with the cyp199a4 enzyme suggests it may influence heme metabolism in bacteria .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 18818 , which could influence its bioavailability.
Result of Action
The binding of this compound to the CYP199A4 enzyme alters the enzyme’s activity, potentially affecting the metabolism of other compounds within the bacteria
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility could affect its distribution within the organism. Additionally, factors such as pH and temperature could impact the compound’s stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(1H-Imidazol-1-YL)-3-aminobenzoic acid.
Reduction: Formation of various substituted imidazoles.
Substitution: Formation of derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
4-(1H-Imidazol-1-YL)benzoic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-(1H-Imidazol-1-YL)-3-aminobenzoic acid: The amino group provides different biological activity compared to the nitro group.
4-(1H-Imidazol-1-YL)-3-chlorobenzoic acid:
Uniqueness: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is unique due to the presence of both the imidazole ring and the nitrobenzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-imidazol-1-yl-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKERXELOIGQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353255 |
Source
|
Record name | 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-67-7 |
Source
|
Record name | 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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